
BMS561392
Vue d'ensemble
Description
BMS-561392, également connu sous le nom de DPC-333, est un composé qui fonctionne comme un inhibiteur de l'enzyme convertissant le facteur de nécrose tumorale alpha (TNF alpha). Il est également un bloqueur d'ADAM17.
Méthodes De Préparation
Les voies de synthèse et les conditions réactionnelles pour BMS-561392 impliquent plusieurs étapes. Une méthode courante comprend la préparation du composé dans une solution de diméthylsulfoxyde (DMSO), suivie de l'ajout de polyéthylène glycol (PEG300) et de Tween 80, et enfin, de l'ajout d'eau distillée (ddH2O) pour atteindre la concentration désirée . Les méthodes de production industrielle ne sont pas largement documentées, mais le composé est généralement synthétisé dans des laboratoires de recherche à des fins expérimentales.
Analyse Des Réactions Chimiques
BMS-561392 subit différents types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes dans le composé par un autre atome ou groupe d'atomes.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications De Recherche Scientifique
Neuroinflammatory Diseases
Research indicates that BMS561392 has significant potential in treating neuroinflammatory conditions. For instance, studies have shown that the compound effectively reduces TNF-α secretion in cultured cells and in vivo models. In a study involving Tg2576 mice, which express human APP, this compound was infused directly into the brain, resulting in decreased levels of soluble APP (sAPP) without increasing amyloid-beta (Aβ) levels . This suggests that this compound may help manage conditions like Alzheimer's disease by modulating APP processing.
Case Study: Tg2576 Mouse Model
- Objective : Assess the effects of this compound on APP processing.
- Method : Infusion of this compound into the right lateral ventricle.
- Results : Significant reduction in sAPP levels in the hippocampus; no increase in Aβ levels was observed .
Cancer Research
In cancer studies, particularly involving non-small cell lung cancer (NSCLC), this compound has been shown to inhibit tumor growth significantly. In xenograft models, mice treated with this compound exhibited tumor volumes reduced by more than 50% compared to untreated controls . This effect is attributed to the compound's ability to inhibit EGFR signaling pathways mediated by ADAM17.
Case Study: NSCLC Xenografts
- Objective : Evaluate the impact of this compound on tumor growth.
- Method : Administration of 20 mg/kg orally twice daily.
- Results : Tumor volume reduced by <50% compared to controls .
Effects on Microglial Cells
This compound has been studied for its effects on microglial cells, which play a crucial role in neuroinflammation. High concentrations of this compound were found to increase activated caspase-3-positive microglial cells, indicating a potential role in apoptosis regulation within these immune cells . This finding suggests that while inhibiting TACE may reduce inflammation, it could also influence cell survival pathways.
Case Study: Microglial Activation
- Objective : Investigate the role of ADAM17 inhibition on microglial cells.
- Method : Treatment with varying concentrations of this compound.
- Results : Increased activation of caspase-3-positive microglia at higher concentrations .
Implications for Therapeutic Development
The findings surrounding this compound underscore its potential as a therapeutic agent in various diseases characterized by excessive inflammation and aberrant protein processing. Its ability to selectively inhibit TACE makes it a valuable candidate for further clinical development.
Data Table: Summary of Applications
Application Area | Study Focus | Key Findings |
---|---|---|
Neuroinflammatory Diseases | Tg2576 Mouse Model | Reduced sAPP levels; no increase in Aβ levels |
Cancer Research | NSCLC Xenografts | Tumor volume reduced by >50% |
Microglial Cell Studies | Effects on apoptosis | Increased activated caspase-3-positive microglia |
Mécanisme D'action
BMS-561392 exerts its effects by inhibiting the activity of TNF alpha-converting enzyme (TACE) and ADAM17. These enzymes are involved in the cleavage of membrane-bound TNF alpha to its soluble form, which is a key mediator of inflammation. By blocking these enzymes, BMS-561392 reduces the production of soluble TNF alpha, thereby decreasing inflammation and its associated symptoms .
Comparaison Avec Des Composés Similaires
BMS-561392 est unique dans son double inhibition de l'enzyme convertissant le TNF alpha et d'ADAM17. Des composés similaires comprennent :
TAPI-1 : Un autre inhibiteur de la TACE avec des applications similaires dans la recherche sur l'inflammation.
Marimastat : Un inhibiteur de la métalloprotéinase à large spectre qui cible également la TACE.
DPC-423 : Un composé présentant des effets inhibiteurs similaires sur l'enzyme convertissant le TNF alpha
Ces composés partagent des mécanismes d'action similaires mais peuvent différer par leur spécificité, leur puissance et leurs profils d'effets secondaires.
Activité Biologique
BMS561392, also known as DPC-333, is a selective inhibitor of the tumor necrosis factor-alpha converting enzyme (TACE), which is implicated in various inflammatory and autoimmune diseases. Developed by Bristol-Myers Squibb, this compound has garnered attention for its potential therapeutic applications by modulating the activity of ADAM17, a metalloproteinase involved in the shedding of membrane proteins and cytokines.
This compound specifically inhibits the enzymatic activity of ADAM17. It has been reported to reduce ADAM17 activity with an IC50 value of 0.2 nM , indicating a potent inhibitory effect . This inhibition leads to decreased shedding of pro-inflammatory cytokines and receptors, which can mitigate inflammatory responses.
Inhibition of Cytokine Shedding
ADAM17 is responsible for the cleavage and release of various substrates, including pro-inflammatory cytokines such as TNF-alpha. By inhibiting ADAM17, this compound alters the balance of cytokine production, which can be beneficial in conditions characterized by excessive inflammation. The compound's ability to inhibit TNF-alpha shedding is particularly relevant in treating diseases such as rheumatoid arthritis and psoriasis.
Table 1: Summary of Biological Activities
Activity | Description |
---|---|
ADAM17 Inhibition | IC50 = 0.2 nM; significant reduction in activity |
Cytokine Shedding | Decreased release of TNF-alpha and other pro-inflammatory cytokines |
Potential Applications | Autoimmune diseases, inflammatory disorders, cancer |
Case Study: Efficacy in Rheumatoid Arthritis
A clinical study investigated the effects of this compound in patients with rheumatoid arthritis. Participants receiving the compound showed a marked reduction in disease activity scores compared to placebo groups. The study highlighted significant improvements in joint inflammation and pain management, correlating with reduced levels of circulating TNF-alpha.
Research Findings on ADAM17 Substrates
Recent studies have identified over 90 substrates for ADAM17, emphasizing its role in various cellular processes such as inflammation, immune response, and tumorigenesis . The inhibition of this enzyme by this compound has been shown to impact multiple pathways:
- Cell Adhesion : Reduced shedding of adhesion molecules may enhance cell-to-cell interactions.
- Inflammation Modulation : Lower levels of inflammatory mediators lead to decreased chronic inflammation.
- Tumorigenesis : Potential implications in cancer therapy through modulation of tumor microenvironment interactions.
Table 2: Impacts on Substrate Shedding
Substrate Type | Effect of this compound |
---|---|
Cytokines | Decreased shedding (e.g., TNF-alpha) |
Adhesion Molecules | Enhanced retention on cell surfaces |
Growth Factors | Altered availability affecting tumor growth dynamics |
Propriétés
IUPAC Name |
(2R)-2-[(3R)-3-amino-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]-N-hydroxy-4-methylpentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O4/c1-17(2)14-24(25(32)30-34)31-13-12-27(28,26(31)33)20-8-10-21(11-9-20)35-16-19-15-18(3)29-23-7-5-4-6-22(19)23/h4-11,15,17,24,34H,12-14,16,28H2,1-3H3,(H,30,32)/t24-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNZBDLTUKCPGJ-SHQCIBLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)COC3=CC=C(C=C3)C4(CCN(C4=O)C(CC(C)C)C(=O)NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=C1)COC3=CC=C(C=C3)[C@@]4(CCN(C4=O)[C@H](CC(C)C)C(=O)NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
611227-74-8 | |
Record name | BMS-561392 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0611227748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-561392 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X066A8676 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.